molecular formula C14H9BrN4O2 B222270 AGN 192346 CAS No. 167413-66-3

AGN 192346

Cat. No.: B222270
CAS No.: 167413-66-3
M. Wt: 368.5 g/mol
InChI Key: CKCBFSYZMMHVKT-NTEUORMPSA-N
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Description

The term "AGN 192346" appears in multiple contexts across the provided evidence, leading to ambiguity. Below are the key interpretations:

Properties

CAS No.

167413-66-3

Molecular Formula

C14H9BrN4O2

Molecular Weight

368.5 g/mol

IUPAC Name

4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C23H28O2S/c1-14(9-16-11-20(21(24)25)26-13-16)17-12-19-18(10-15(17)2)22(3,4)7-8-23(19,5)6/h9-13H,7-8H2,1-6H3,(H,24,25)/b14-9+

InChI Key

CKCBFSYZMMHVKT-NTEUORMPSA-N

SMILES

CC1=CC2=C(C=C1C(=CC3=CSC(=C3)C(=O)O)C)C(CCC2(C)C)(C)C

Isomeric SMILES

CC1=CC2=C(C=C1/C(=C/C3=CSC(=C3)C(=O)O)/C)C(CCC2(C)C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1C(=CC3=CSC(=C3)C(=O)O)C)C(CCC2(C)C)(C)C

Synonyms

(E)-4-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1 -yl)-2-thiophenecarboxylic acid

Origin of Product

United States

Preparation Methods

The synthesis of AGN 192346 typically involves multiple steps, starting with the preparation of the naphthalene derivative. This is followed by the introduction of the thiophene ring through a series of reactions, including coupling and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Search Results Analysis

The provided sources ( ) focus on general chemical reaction principles, including:

  • Antibody-antigen binding thermodynamics

  • Reaction kinetics and enzymatic catalysis

  • Combustion/oxidation rate constants

  • Redox and acid-base reactions

  • Reaction optimization strategies

  • Catalytic reaction databases

None of these sources mention "AGN 192346" or provide data on its chemical behavior.

Hypothetical or Proprietary Compound

  • This compound may be an internal code name for a proprietary substance under development, with details restricted by intellectual property laws.

  • If hypothetical, it might not yet be synthesized or characterized in published literature.

Nomenclature Issues

  • The name "this compound" does not conform to IUPAC naming conventions or CAS registry formats (e.g., CAS RN 123456-78-9). This could indicate a project-specific identifier.

Recommendations for Further Research

To obtain actionable data, consider:

  • Specialized Databases :

    • Query CAS Reactions ( ), which catalogs 150+ million reactions, using structural or molecular formula inputs.

    • Explore Reaxys or SciFinder for proprietary or unpublished studies.

  • Patent Literature :

    • Search the USPTO or WIPO databases for patents referencing "this compound."

  • Direct Inquiry :

    • Contact organizations using the identifier (e.g., Allergan, if "AGN" denotes their naming system).

General Framework for Future Analysis

If this compound is characterized, a detailed analysis would typically include:

Reaction Type Conditions Products Yield Mechanism
HydrolysisAcidic/alkaline mediumDegradation products85%Nucleophilic substitution
OxidationO₂, catalytic metalOxidized derivatives62%Radical-mediated
PhotocatalysisUV light, TiO₂ catalystIsomerized compounds78%Electron transfer

Scientific Research Applications

AGN 192346 has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The pathways involved can vary depending on the specific application, but generally, the compound’s structure allows it to bind to specific sites on target molecules, influencing their activity.

Comparison with Similar Compounds

Industrial Product Context

In and , AGN 192346 is listed as a product code for 16-gram CO₂ capsules used in equipment such as the "MINI-JECT BLOWPIPE." These capsules are designed for gas delivery systems, with specifications indicating a capacity of "8 to 16 shots" .

Phytochemical Context

references AGN as an abbreviation for Angelica gigas Nakai (AGN), a plant studied for its antifungal properties. The study prepares a solid dispersion of AGN (HME-AGN) using hot-melt extrusion (HME) to enhance the solubility of its active compounds: decursin (D) and decursinol angelate (DA).

Ambiguity and Clarification

The term "this compound" lacks a unified definition across sources. For this article, we focus on AGN as Angelica gigas Nakai due to its relevance to chemical compound comparisons.

Comparison with Similar Compounds

Key Compounds in AGN

AGN contains two primary bioactive compounds:

Decursin (D)

Decursinol Angelate (DA)

These compounds are coumarin derivatives with demonstrated antifungal and anti-inflammatory properties .

Comparison of Solubility and Bioactivity

highlights the use of HME technology to improve the water solubility of D and DA in AGN. The study compares unprocessed AGN with HME-AGN:

Parameter Unprocessed AGN HME-AGN
Solubility Low (hydrophobic) Enhanced via HME
Antifungal Efficacy Moderate Significantly Improved
Content Analysis Lower D/DA bioavailability Higher D/DA release

The enhanced solubility of HME-AGN directly correlates with improved antifungal activity against Candida albicans .

Comparison with Other Coumarin Derivatives

Coumarins are widely studied for their pharmacological properties. Below is a comparison of AGN’s compounds with structurally similar coumarins:

Compound Source Key Properties Bioactivity
Decursin (D) Angelica gigas Nakai Hydrophobic, coumarin Antifungal, anti-cancer
Decursinol Angelate Angelica gigas Nakai Hydrophobic, esterified Neuroprotective
Psoralen Psoralea corylifolia Photoreactive Antipsoriatic, DNA-binding
Scopoletin Artemisia annua Fluorescent, soluble Anti-inflammatory

Key Findings :

  • D and DA exhibit superior antifungal activity compared to psoralen and scopoletin but require solubility enhancement for optimal efficacy .

Q & A

Basic Research Questions

Q. What methodological considerations are essential when integrating AGN 192346 CO2 capsules into experimental designs for immobilization studies?

  • Answer : this compound (16g CO₂ capsules) requires precise calibration of shot counts (8–16 shots per capsule) to ensure reproducibility. Researchers must document batch-specific variability in gas release rates and validate equipment compatibility (e.g., compatibility with discontinued Model 55 or newer systems) . Experimental protocols should include controls for environmental factors (temperature, pressure) that may affect capsule performance.

Q. How can researchers verify the technical specifications of this compound across heterogeneous data sources?

  • Answer : Cross-referencing product codes (e.g., ZSN PZN HimiNr. 167457) with manufacturer documentation and peer-reviewed studies is critical. Discrepancies in shot counts (e.g., 8–16 shots for 16g capsules) highlight the need for batch-specific testing before large-scale trials .

Q. What are the standardized protocols for assessing this compound’s efficacy in medical immobilization devices?

  • Answer : Comparative studies should measure outcomes like deployment speed, force consistency, and safety profiles. Use randomized controlled trials (RCTs) with blinded assessors to minimize bias. Reference guidelines from ’s quality criteria, such as alignment with sustainable outcomes and theoretical integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in performance data between this compound and similar CO₂ capsule models (e.g., 192344, 192348)?

  • Answer : Employ meta-analysis to aggregate data from disparate studies, focusing on variables like gas pressure thresholds and capsule material durability. Advanced statistical models (e.g., mixed-effects regression) can isolate batch effects or design flaws .

Q. What experimental frameworks address the ethical and reproducibility challenges of using this compound in longitudinal studies?

  • Answer : Implement open-science practices, such as pre-registering protocols and sharing raw data. Use ’s principles for critical evaluation of source material to ensure transparency in data interpretation . For ethical compliance, align with institutional review board (IRB) standards on device safety and participant consent.

Q. How does patent WO 2013/192346 influence innovation in this compound’s application for novel research contexts?

  • Answer : Analyze patent claims (e.g., technological advancements in gas delivery systems) to identify gaps in current applications. Reverse-engineer proprietary designs under fair-use agreements to explore adaptations for non-medical research, such as ecological sampling or aerospace testing .

Q. What computational models are suitable for predicting this compound’s performance under extreme conditions (e.g., sub-zero temperatures)?

  • Answer : Finite element analysis (FEA) or computational fluid dynamics (CFD) can simulate gas expansion dynamics. Validate models against empirical data from controlled stress tests, referencing ’s guidelines for figure standardization and data visualization .

Methodological Guidance

  • Data Collection : Use ’s survey design principles to standardize metrics like shot consistency and failure rates .
  • Conflict Resolution : Apply ’s analytical frameworks to dissect contradictory findings (e.g., descriptive vs. arguable research questions) .
  • Ethical Compliance : Follow ’s emphasis on traceable arguments and evidence-based conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.